Dimethocaine

Dopamine Transporter Radioligand Binding Abuse Liability

Dimethocaine (DMC, larocaine) is the only ester-type local anesthetic that fully substitutes for cocaine in discriminative stimulus assays and maintains robust self-administration—unlike procaine or lidocaine, which fail these behavioral tests. With a DAT inhibition IC50 of 1.2 µM (second only to cocaine among local anesthetics), DMC is the irreplaceable positive control for abuse-liability and dopaminergic-mechanism studies. Its CYP3A4/NAT2-dependent metabolic pathway also qualifies it as a probe substrate for pharmacogenomic and drug-drug interaction research. Forensic laboratories rely on DMC as an EMCDDA-listed reference standard for differentiating DMC consumption from cocaine or procaine via unique N-acetylated urinary metabolites in GC-MS/LC-MSn workflows.

Molecular Formula C16H26N2O2
Molecular Weight 278.39 g/mol
CAS No. 94-15-5
Cat. No. B1670663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethocaine
CAS94-15-5
Synonyms3-(diethylamino)-2,2-dimethylpropyl 4-aminobenzoate
dimethocaine
dimethocaine hydrochloride
Molecular FormulaC16H26N2O2
Molecular Weight278.39 g/mol
Structural Identifiers
SMILESCCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N
InChIInChI=1S/C16H26N2O2/c1-5-18(6-2)11-16(3,4)12-20-15(19)13-7-9-14(17)10-8-13/h7-10H,5-6,11-12,17H2,1-4H3
InChIKeyOWQIUQKMMPDHQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dimethocaine (CAS 94-15-5): A Dopamine Transporter-Focused Local Anesthetic for Controlled Research Applications


Dimethocaine (DMC, larocaine) is a benzoate ester-class local anesthetic structurally related to both cocaine and procaine [1]. Originally developed in the 1930s for dental and ophthalmic anesthesia, DMC exerts both local anesthetic effects via sodium channel blockade and pronounced central stimulant activity through dopamine transporter (DAT) inhibition [2]. Unlike most clinical ester-type anesthetics, DMC demonstrates high DAT affinity and full substitution for cocaine in discriminative stimulus assays, positioning it as a compound of interest for neuropharmacology and forensic toxicology research rather than conventional clinical anesthesia [3].

Why Dimethocaine (CAS 94-15-5) Cannot Be Interchanged with Procaine or Lidocaine in Research Protocols


Substituting Dimethocaine with structurally analogous local anesthetics such as procaine or lidocaine fundamentally alters experimental outcomes due to substantial pharmacological divergence. While these compounds share an ester backbone and sodium channel activity, they exhibit dramatically different dopamine transporter (DAT) affinities, behavioral substitution profiles, and metabolic pathways [1]. Specifically, procaine and lidocaine fail to fully substitute for cocaine in discriminative stimulus assays and do not maintain robust self-administration, whereas DMC demonstrates reinforcing efficacy second only to cocaine among local anesthetics [2]. These differences are critical for studies involving dopaminergic mechanisms, abuse liability, or forensic detection; using a non-equivalent comparator introduces confounding variables and invalidates cross-study comparisons [3].

Quantitative Differentiation of Dimethocaine (CAS 94-15-5) from Procaine, Tetracaine, Lidocaine, and Cocaine


Dopamine Transporter Binding Affinity: Dimethocaine Ranks Closest to Cocaine Among Five Local Anesthetics

In a direct head-to-head study, the binding affinity of Dimethocaine at the dopamine transporter (DAT) was determined and ranked relative to cocaine and four other local anesthetics. The affinity order at DAT in rhesus monkey brain was cocaine > dimethocaine > tetracaine > procaine ≥ chloroprocaine > lidocaine [1].

Dopamine Transporter Radioligand Binding Abuse Liability Neuropharmacology

Dopamine Uptake Inhibition Potency: Dimethocaine (IC50 = 1.2 µM) vs. Cocaine (IC50 = 0.7 µM) in Rat Striatal Synaptosomes

In rat striatal synaptosome preparations, Dimethocaine completely inhibited dopamine uptake with an IC50 value of 1.2 µM, comparable to the IC50 of 0.7 µM for cocaine [1]. This translates to DMC being approximately 1.7-fold less potent than cocaine in this assay system. The same study reported that at a maximum concentration of 100 µM, DMC achieved full displacement of [3H]CFT binding, whereas other local anesthetics like lidocaine showed incomplete displacement [2].

Dopamine Uptake IC50 Synaptosome Neurochemistry

Reinforcing Efficacy and Self-Administration: Dimethocaine Maintains Higher Response Rates Than Procaine in Rhesus Monkeys

In a progressive-ratio schedule of intravenous self-administration in rhesus monkeys, the rank order of both potency and effectiveness as reinforcers was cocaine > dimethocaine > procaine > chloroprocaine; tetracaine failed to maintain self-administration entirely [1]. A separate study confirmed that Dimethocaine administration produced higher response rates compared to procaine and was a more potent reinforcer [2].

Self-Administration Reinforcement Progressive-Ratio Abuse Liability

Behavioral Substitution for Cocaine: Dimethocaine Fully Substitutes Whereas Procaine Fails to Do So in Rat Discriminative Assays

In rats trained to discriminate 10 mg/kg cocaine from saline, Dimethocaine (10-40 mg/kg IP) fully substituted for the cocaine discriminative stimulus, producing dose-dependent increases in cocaine-lever responding. In contrast, procaine (20-50 mg/kg IP) failed to affect these responses and did not produce cocaine-appropriate responding [1]. Additionally, DMC significantly increased locomotor activity and produced conditioned place preference, effects not observed with procaine [2].

Drug Discrimination Cocaine Substitution Behavioral Pharmacology Stimulant

Metabolic Pathway Distinction: Dimethocaine Hepatic Clearance is Predominantly CYP3A4-Mediated (96%), Unlike Cocaine

Using the relative activity factor approach with cDNA-expressed human enzymes, net clearance for deethylation of Dimethocaine was calculated to be 96% via CYP3A4, with minimal contributions from CYP1A2 (3%), CYP2C19 (1%), and CYP2D6 (<1%). Hydroxylation clearance was distributed as 32% CYP1A2, 51% CYP2D6, 12% CYP3A4, and 5% CYP2C19 [1]. N-acetylation was catalyzed exclusively by NAT2 [2]. In contrast, cocaine metabolism is primarily mediated by serum and liver carboxylesterases (hCE-1, hCE-2) and pseudocholinesterase, not by CYP3A4 [3].

Metabolism CYP450 NAT2 Toxicokinetics Drug-Drug Interaction

Forensic Detectability: Unique Metabolite Profile Enables Differentiation from Cocaine and Procaine in Urine Screening

In a rat model following administration of a common user's dose (20 mg/kg), Dimethocaine underwent phase I metabolism via ester hydrolysis, deethylation, and aromatic hydroxylation, and phase II metabolism via N-acetylation. The resulting unique metabolite constellation—including N-acetylated p-aminobenzoic acid derivatives not formed from cocaine or procaine—enabled definitive identification of DMC consumption using both GC-MS and LC-MSn standard urine-screening approaches (SUSAs) [1]. Cocaine's primary urinary metabolite is benzoylecgonine, which is structurally distinct from DMC's arylamine N-acetyl conjugates [2].

Forensic Toxicology Metabolite Profiling LC-MS GC-MS New Psychoactive Substance

Validated Research and Forensic Application Scenarios for Dimethocaine (CAS 94-15-5)


Neuropharmacology: Dopamine Transporter Binding and Uptake Inhibition Assays

Dimethocaine serves as a high-affinity comparator ligand in DAT binding studies. With an IC50 of 1.2 µM for dopamine uptake inhibition and DAT binding affinity second only to cocaine among tested local anesthetics, DMC is appropriate for constructing concentration-response curves in striatal synaptosome or transfected cell systems where a non-cocaine, ester-type reference compound is required [1].

Behavioral Pharmacology: Cocaine Discrimination and Self-Administration Models

In rodent drug discrimination and non-human primate self-administration protocols, Dimethocaine reliably substitutes for the cocaine cue and maintains robust responding under progressive-ratio schedules. This makes DMC a validated positive control or training compound for studies investigating the neurochemical basis of stimulant reinforcement, particularly when comparing compounds across the DAT affinity continuum [2].

Forensic Toxicology: Reference Standard for New Psychoactive Substance (NPS) Detection

As a documented 'legal high' and synthetic cocaine derivative monitored by EMCDDA, Dimethocaine and its deuterated analog (Dimethocaine-d4) are essential analytical reference standards for forensic and clinical toxicology laboratories. The unique urinary metabolite profile—featuring N-acetylated p-aminobenzoic acid derivatives—enables specific identification of DMC consumption using standard GC-MS and LC-MSn urine screening procedures, differentiating it from cocaine, procaine, and other local anesthetics [3].

Drug Metabolism and Pharmacogenomics: CYP450 and NAT2 Isoform-Specific Studies

The well-characterized metabolic pathway of Dimethocaine—with 96% of deethylation clearance attributed to CYP3A4 and exclusive N-acetylation by NAT2—positions DMC as a probe substrate for in vitro metabolism studies. Researchers investigating CYP3A4 inhibition, CYP2D6 hydroxylation (51% of hydroxylation clearance), or NAT2 pharmacogenomic variants can employ DMC to assess isoform-specific activity and predict potential drug-drug interactions or toxicity risks in slow acetylator phenotypes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethocaine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.